An In-depth Technical Guide to 3-(Chloromethyl)pyridine-2-carbaldehyde: A Versatile Bifunctional Building Block
An In-depth Technical Guide to 3-(Chloromethyl)pyridine-2-carbaldehyde: A Versatile Bifunctional Building Block
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic compounds with diverse functionalities is a cornerstone of innovation. Among these, pyridine derivatives hold a privileged position due to their prevalence in pharmaceuticals and functional materials.[1] This technical guide provides a comprehensive overview of 3-(Chloromethyl)pyridine-2-carbaldehyde, a bifunctional molecule with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While this specific isomer is not as widely documented as some of its counterparts, its unique arrangement of a reactive aldehyde and a chloromethyl group on a pyridine scaffold presents intriguing possibilities for the construction of complex molecular architectures.
Chemical Identity and Physicochemical Properties
3-(Chloromethyl)pyridine-2-carbaldehyde possesses a pyridine ring substituted with a chloromethyl group at the 3-position and a carbaldehyde (formyl) group at the 2-position. This arrangement of a nucleophilic center (the aldehyde) and an electrophilic center (the chloromethyl group) in close proximity on an aromatic scaffold is key to its synthetic utility.
Caption: Chemical structure of 3-(Chloromethyl)pyridine-2-carbaldehyde.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its properties based on structurally similar compounds like 3-chloropyridine-2-carbaldehyde and 6-(chloromethyl)pyridine-2-carbaldehyde.
| Property | Predicted Value | Basis for Prediction and Remarks |
| Molecular Formula | C₇H₆ClNO | Based on the chemical structure. |
| Molecular Weight | 155.58 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Likely a yellow to brown liquid or low-melting solid | Pyridine aldehydes are often described as colorless to yellow liquids that may darken over time due to impurities.[3] |
| Boiling Point | ~250 °C | The predicted boiling point for the isomeric 6-(chloromethyl)pyridine-2-carbaldehyde is 249.2±30.0 °C.[2] |
| Density | ~1.28 g/cm³ | The predicted density for 6-(chloromethyl)pyridine-2-carbaldehyde is 1.275±0.06 g/cm³.[2] |
| Solubility | Soluble in water and common organic solvents. | The product is likely water-soluble and may spread in water systems.[4] |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack, and the chloromethyl group is a good electrophile for substitution reactions. | The aldehyde can form Schiff bases with amines.[3] The chloromethyl group can be displaced by various nucleophiles. |
Proposed Synthesis and Reactivity
A plausible synthetic route to 3-(Chloromethyl)pyridine-2-carbaldehyde can be devised by adapting established methods for the synthesis of related pyridine derivatives. A potential pathway starts from 2,3-lutidine (2,3-dimethylpyridine).
Caption: Proposed synthetic workflow for 3-(Chloromethyl)pyridine-2-carbaldehyde.
Experimental Protocol Considerations:
-
Selective Oxidation of 2,3-Lutidine: The methyl group at the 2-position is generally more activated towards oxidation. Reagents like selenium dioxide could potentially achieve the selective oxidation of the 2-methyl group to a hydroxymethyl group, yielding 3-methyl-2-pyridinemethanol. Pyridine aldehydes are typically prepared by the oxidation of hydroxymethylpyridines.[3]
-
Chlorination of the Hydroxymethyl Group: The resulting alcohol can be converted to the corresponding chloride, 2-(chloromethyl)-3-methylpyridine, using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Radical Chlorination of the Remaining Methyl Group: The 3-methyl group can then be chlorinated. A patent for the synthesis of 2-chloro-3-(chloromethyl)pyridine suggests that this transformation can be achieved, which supports the feasibility of manipulating substituents at these positions.
-
Hydrolysis to the Aldehyde: The resulting dichloromethyl group can be hydrolyzed to the carbaldehyde under aqueous acidic or basic conditions to yield the final product, 3-(Chloromethyl)pyridine-2-carbaldehyde.
Key Reactivity Insights:
-
The Aldehyde Group: This functional group is a versatile handle for various transformations. It can undergo nucleophilic addition reactions, condensation reactions to form Schiff bases with primary amines, and oxidation to a carboxylic acid or reduction to an alcohol.[3] The formation of iminopyridine complexes from pyridine-2-carbaldehyde and amines is a well-established reaction, leading to robust bidentate ligands.[3]
-
The Chloromethyl Group: This moiety is an excellent electrophile. The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides) via SN2 reactions, allowing for the introduction of diverse substituents at the 3-position.
Potential Applications in Drug Discovery and Materials Science
The unique bifunctional nature of 3-(Chloromethyl)pyridine-2-carbaldehyde makes it a highly attractive building block for the synthesis of novel compounds with potential applications in several fields.
-
Medicinal Chemistry: Pyridine derivatives are integral to a vast number of FDA-approved drugs.[5] The aldehyde can be used to synthesize Schiff bases, which are known to exhibit a wide range of biological activities, including anticancer properties.[1] The chloromethyl group allows for the attachment of this scaffold to other molecules of interest, potentially acting as a linker or introducing a key pharmacophoric element. For instance, the synthesis of certain quinolinyl amines as antidepressant agents involves the reduction of a formyl group followed by chlorination of the resulting alcohol, highlighting the utility of these functional groups in drug synthesis.[5]
-
Coordination Chemistry and Catalysis: The ability of the aldehyde to form iminopyridine ligands upon reaction with amines opens up possibilities for creating novel metal complexes.[6] These complexes can have applications in catalysis, sensing, and as imaging agents. The chloromethyl group could be used to immobilize these complexes onto solid supports.
-
Materials Science: The reactivity of both functional groups allows for the incorporation of this molecule into polymeric structures, potentially leading to functional materials with interesting electronic or photophysical properties.
Safety and Handling
Hazard Classification (Predicted): Based on related compounds, it is likely to be classified as:
-
Harmful if swallowed.[4]
-
Causes severe skin burns and eye damage.
-
Toxic if inhaled.[4]
-
May cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4][8] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses.[8]
-
Skin Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[8] Wear impervious clothing to prevent skin contact.[8]
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[4][9] Wash hands thoroughly after handling.[4][8]
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[9] Seek immediate medical attention.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8] Store locked up.[4][8] It may be advisable to store under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
3-(Chloromethyl)pyridine-2-carbaldehyde represents a promising, albeit under-explored, chemical intermediate. Its bifunctional nature, combining the reactivity of an aldehyde and a chloromethyl group on a pyridine core, provides a versatile platform for the synthesis of a wide array of more complex molecules. For researchers in drug discovery, catalysis, and materials science, this compound offers significant potential for the development of novel chemical entities with tailored properties. Adherence to strict safety protocols, as outlined by extrapolating from related compounds, is paramount when handling this reactive molecule. Further research into the synthesis and applications of 3-(Chloromethyl)pyridine-2-carbaldehyde is warranted to fully unlock its synthetic potential.
References
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. 6-(CHLOROMETHYL)PYRIDINE-2-CARBALDEHYDE | 140133-60-4 [m.chemicalbook.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloro-2-formylpyridine | C6H4ClNO | CID 10749280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 11. nextsds.com [nextsds.com]
- 12. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 13. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 14. 3-(Chloromethyl)pyridine | CAS#:3099-31-8 | Chemsrc [chemsrc.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
